molecular formula C5H3ClNNaO2S B1413393 Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate CAS No. 1803610-24-3

Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate

Cat. No.: B1413393
CAS No.: 1803610-24-3
M. Wt: 199.59 g/mol
InChI Key: RGHMQUDZFCTFPI-UHFFFAOYSA-M
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Description

Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins, altering their conformation and function, which may contribute to its anti-inflammatory and antitumor effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in gene expression that promote anti-inflammatory responses . Furthermore, this compound can impact cellular metabolism by inhibiting key enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in inflammation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained anti-inflammatory and antimicrobial effects, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activity without significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, this compound can inhibit enzymes involved in the synthesis of microbial cell walls, leading to antimicrobial effects . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with specific biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate typically involves the reaction of 5-chloro-1,3-thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of various chemicals, including dyes and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(5-bromo-1,3-thiazol-2-yl)acetate
  • Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate
  • Sodium 2-(5-ethyl-1,3-thiazol-2-yl)acetate

Uniqueness

Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate is unique due to the presence of the chlorine atom on the thiazole ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in chemical synthesis.

Properties

IUPAC Name

sodium;2-(5-chloro-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.Na/c6-3-2-7-4(10-3)1-5(8)9;/h2H,1H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMQUDZFCTFPI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CC(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803610-24-3
Record name sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate
Reactant of Route 2
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate
Reactant of Route 3
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate
Reactant of Route 4
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Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate
Reactant of Route 5
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate
Reactant of Route 6
Sodium 2-(5-chloro-1,3-thiazol-2-yl)acetate

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